Cas no 27776-01-8 (Benzene,methyl(phenylmethyl)-)

Benzene,methyl(phenylmethyl)- structure
Benzene,methyl(phenylmethyl)- structure
Product Name:Benzene,methyl(phenylmethyl)-
CAS No:27776-01-8
MF:C14H14
MW:182.260963916779
CID:272814
PubChem ID:69738
Update Time:2025-04-19

Benzene,methyl(phenylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzene,methyl(phenylmethyl)-
    • 4-Benzyltoluene
    • 1-benzyl-2-methylbenzene
    • Benzyltoluene
    • Methyldiphenylmethane
    • Monobenzyl toluene
    • 2-Methyldiphenylmethane
    • 1-methyl-2-(phenylmethyl)benzene
    • CCG-40358
    • NSC75366
    • F76023
    • Benzene, 1-methyl-2-(phenylmethyl)-
    • NSC-75366
    • NSC 75366
    • 1-benzyl-2-methyl-benzene
    • Phenyl-2-tolylmethane
    • 0RR5LJC1NR
    • .alpha.-Phenyl-o-xylene
    • AKOS006346707
    • EINECS 248-654-8
    • Benzene,1-methyl-2-(phenylmethyl)-
    • Q27283518
    • alpha-Phenyl-o-xylene
    • A837154
    • UNII-0RR5LJC1NR
    • 27776-01-8
    • 1-Methyl-2-benzylbenzene
    • FT-0676302
    • 2'-Methyldiphenylmethane
    • 1-Benzyl-2-methylbenzene #
    • Phenyl-o-tolylmethane
    • o-Benzyltoluene
    • EINECS 211-927-7
    • o-Tolylphenylmethane
    • o-benzyl-toluene
    • 713-36-0
    • EC 248-654-8
    • 2-Benzyltoluene
    • DTXSID40892047
    • Benzene, methyl(phenylmethyl)-
    • M5THG68A7C
    • Methane, phenyl-o-tolyl-
    • MFCD00270116
    • NS00006088
    • UNII-M5THG68A7C
    • AS-3168
    • Inchi: 1S/C14H14/c1-12-7-5-6-10-14(12)11-13-8-3-2-4-9-13/h2-10H,11H2,1H3
    • InChI Key: PQTAUFTUHHRKSS-UHFFFAOYSA-N
    • SMILES: C(C1C=CC=CC=1)C1C=CC=CC=1C

Computed Properties

  • Exact Mass: 182.10962
  • Monoisotopic Mass: 182.10955
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 0

Experimental Properties

  • Color/Form: Colorless to yellowish liquid
  • Density: 0.984
  • Melting Point: -55 C
  • Boiling Point: 279.6°C at 760 mmHg
  • Flash Point: 122.3°C
  • Refractive Index: 1.566
  • Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 0
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